molecular formula C21H21ClN4O2S B2562217 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1185052-25-8

2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No.: B2562217
CAS No.: 1185052-25-8
M. Wt: 428.94
InChI Key: VWYFYJDYSHTSDN-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a useful research compound. Its molecular formula is C21H21ClN4O2S and its molecular weight is 428.94. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

Research on spirothiazolidinone derivatives, closely related to the chemical structure , has demonstrated significant antiviral activity. These compounds have been synthesized and evaluated, showing potent inhibition against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of this scaffold for developing new antiviral molecules (Çağla Begüm Apaydın, B. Loy, A. Stevaert, L. Naesens, 2020) (Apaydın et al., 2020).

Antimicrobial and Antibiofilm Properties

Thiourea derivatives, which share structural similarities with the compound , have been synthesized and tested for their antimicrobial activities. These studies have shown significant action against bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as novel anti-microbial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011) (Limban, Marutescu, & Chifiriuc, 2011).

Anticancer Activities

The synthesis and biological evaluation of new derivatives within the same chemical family have indicated potential antituberculosis and anticancer activities. Specifically, certain compounds have shown to inhibit mycobacterial growth and possess cytotoxic effects on various cancer cell lines, suggesting the promise of these molecules in cancer therapy (Özlen Güzel, N. Terzioğlu, G. Çapan, A. Salman, 2006) (Güzel et al., 2006).

Potential for Developing Antidiabetic Agents

Further research into spirothiazolidines analogs has uncovered compounds with significant anticancer activities and potential antidiabetic properties. These findings underscore the dual therapeutic potential of this chemical scaffold, offering a promising avenue for the development of novel treatments for both cancer and diabetes (E. M. Flefel, W. El-Sofany, R. A. Al-Harbi, M. El-Shahat, 2019) (Flefel et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4Similar compounds have been designed as atp mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (egfr) .

Mode of Action

The exact mode of action of 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4Similar compounds have been found to inhibit egfr, a tyrosine kinase . These compounds mimic ATP, the energy currency of the cell, and compete with it for binding to the kinase, thereby inhibiting its activity .

Biochemical Pathways

The specific biochemical pathways affected by 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4Inhibition of egfr can affect multiple downstream signaling pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and differentiation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4Similar compounds have been subjected to in silico admet studies to explore their drug-likeness properties .

Result of Action

The molecular and cellular effects of 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4Similar compounds have been found to exhibit antiproliferative activity against various human tumor cell lines . They can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .

Biochemical Analysis

Biochemical Properties

2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as tyrosine kinases, which are crucial in cell signaling pathways. The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity and affecting downstream signaling processes .

Cellular Effects

The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death. Additionally, the compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. This inhibition can lead to changes in gene expression, as the compound affects transcription factors and other regulatory proteins involved in gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy. Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation. At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolites and affect overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization affects its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Properties

IUPAC Name

3-(3-chlorophenyl)-N-(3-methylsulfanylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c1-29-17-7-3-6-16(13-17)23-20(28)26-10-8-21(9-11-26)24-18(19(27)25-21)14-4-2-5-15(22)12-14/h2-7,12-13H,8-11H2,1H3,(H,23,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYFYJDYSHTSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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